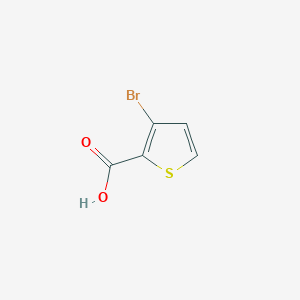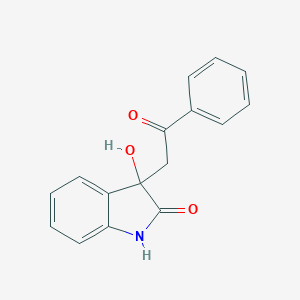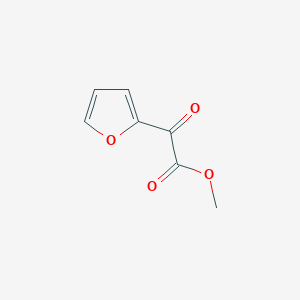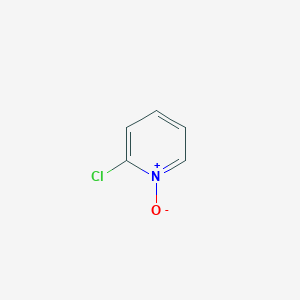![molecular formula C10H16N2O B183239 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol CAS No. 892591-96-7](/img/structure/B183239.png)
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
Descripción general
Descripción
“2-[(Pyridin-2-ylmethyl)amino]butan-1-ol” is an organic compound with the molecular formula C10H16N2O . It belongs to the class of organic compounds known as phenylpyridines . This compound is not intended for human or veterinary use and is usually used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring linked to a butan-1-ol chain through a methylene (CH2) and an amino (NH) group . The molecular weight of this compound is 180.25 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that 2-pyridyl derivatives have been known to be challenging nucleophiles in cross-coupling reactions .Aplicaciones Científicas De Investigación
Formation of Metal Complexes
The compound has been used in synthesizing Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. These complexes exhibit interesting structural properties, such as distorted square-pyramidal copper(II) ion environments and potential applications in coordination chemistry (Keypour et al., 2015).
Zn(II) Schiff Base Complex Synthesis
A Zn(II) Schiff base complex was synthesized using 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol, demonstrating the compound's utility in creating mononuclear complexes with potential applications in catalysis and materials science (Rezaeivala, 2017).
DNA Cleavage and Antimicrobial Properties
Some complexes formed with this compound have shown DNA cleavage activity and potential antibacterial effects. This suggests its relevance in biochemical applications, including therapeutic research (Keypour et al., 2017).
Chemical Sensor Development
The compound has been used to develop a ratiometric and selective fluorescent sensor for Cu(II) ions. This indicates its potential in developing chemical sensors and diagnostic tools (Xu et al., 2005).
Metallohydrolase Activity Mimicry
A μ-oxo di-iron complex using a derivative of this compound was found to mimic metallohydrolase activity. This highlights its potential in enzymatic and catalytic research (Parrilha et al., 2008).
Synthetic Pathways and Catalysis
The compound has been utilized in exploring synthetic pathways and as a catalyst in various chemical reactions, demonstrating its versatility in organic synthesis (Volpi et al., 2012).
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-9(8-13)12-7-10-5-3-4-6-11-10/h3-6,9,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMIVMPEGRQSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405751 | |
| Record name | 2-[(pyridin-2-ylmethyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892591-96-7 | |
| Record name | 2-[(pyridin-2-ylmethyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)








